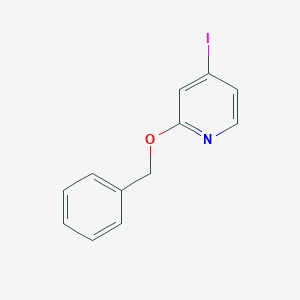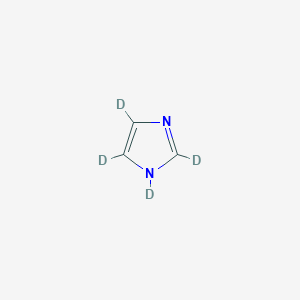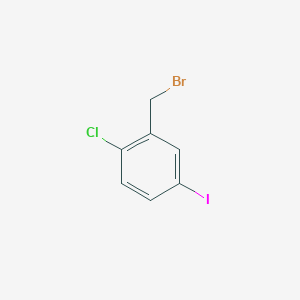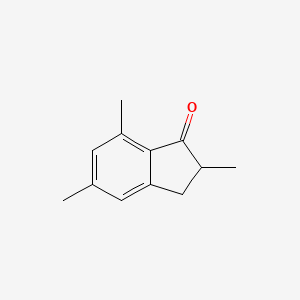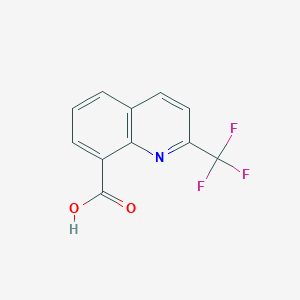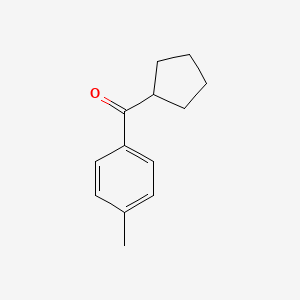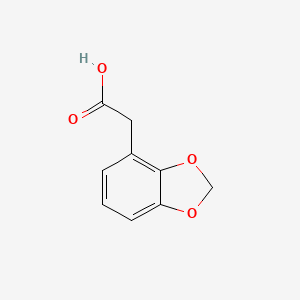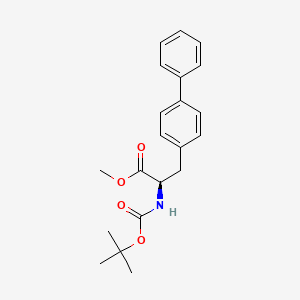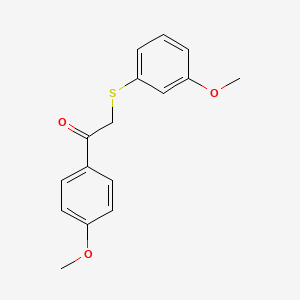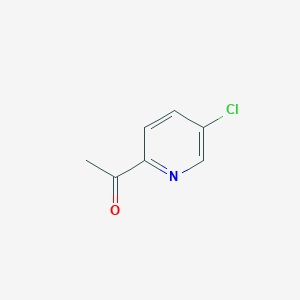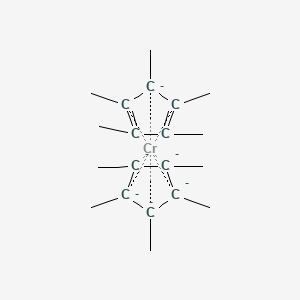
Chromocene, decamethyl-
Vue d'ensemble
Description
Decamethylchromocene, also known as Bis(pentamethylcyclopentadienyl)chromium, is an organochromium compound with the formula [Cr(C5(CH3)5)2]. It has a molecular weight of 322.4483 .
Synthesis Analysis
Decamethylchromocene can be prepared from lithium pentamethylcyclopentadienide and chromium(II) chloride . The synthesis of chromocene is typically conducted in tetrahydrofuran .
Molecular Structure Analysis
The structure of chromocene has been verified by X-ray crystallography. Each molecule contains an atom of chromium bound between two planar systems of five carbon atoms known as cyclopentadienyl (Cp) rings in a sandwich arrangement . The average Cr–C bond length is 215.1 pm .
Chemical Reactions Analysis
The main reactivity associated with chromocene follows from it being highly reducing and the lability of the Cp ligands . The complex exhibits diverse reactions, usually involving displacement of one cyclopentadienyl ring .
Physical And Chemical Properties Analysis
Decamethylchromocene is insoluble in water . It has a molecular weight of 322.4483 . More detailed physical and chemical properties are not available in the retrieved sources.
Applications De Recherche Scientifique
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : Chromocene is used in the eco-friendly synthesis of chromeno[4,3-b]chromenes . Chromene derivatives have extensive applications due to their biological activities such as antihypertensive, antioxidative, antitumor, antiviral, antibacterial, antileishmanial, anti-tubulin, and anticoagulant .
- Methods : The chromene derivatives were prepared through the condensation of aromatic aldehydes, dimedone, and coumarin under an open-air atmosphere in the presence of a green LED under solventless conditions .
- Results : The significant advantages of this new method include low reaction time, easy work-up, cost-effective, wide substrate scope, excellent yield, and complete atom economy of the final products .
Application in Preparation of Chromium (II) Acetate
- Field : Inorganic Chemistry
- Summary : Chromocene provides a convenient route for preparing the anhydrous form of chromium (II) acetate, a useful precursor to other chromium (II) compounds .
- Methods : The reaction involves the displacement of cyclopentadienyl ligands by the formation of cyclopentadiene .
- Results : The reaction leads to the formation of chromium (II) acetate from chromocene .
Application in Metallocene Chemistry
- Field : Organometallic Chemistry
- Summary : Chromocene is a metallocene, which is a type of organometallic compound. Metallocenes have been extensively studied for their unique properties and potential applications .
- Methods : Chromocene can be synthesized from chromium (II) chloride and sodium cyclopentadienide .
- Results : The study of chromocene has contributed to the understanding of the structure, bonding, and reactivity of metallocenes .
Application in Drug Development
- Field : Pharmaceutical Chemistry
- Summary : Chromone derivatives, which can be synthesized from chromocene, have shown promising pharmacological activities .
- Methods : Various chromone derivatives have been prepared by combining the chromone molecule with various natural and synthetic pharmacophores .
- Results : Chromone derivatives have displayed a spectrum of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer effects .
Application in Preparation of Decamethylchromocene
- Field : Organometallic Chemistry
- Summary : Decamethylchromocene, Cr [C 5 (CH 3) 5] 2, can be prepared from chromocene .
- Methods : The synthesis involves the reaction of chromium (II) chloride with lithium cyclopentadienide .
- Results : The reaction leads to the formation of decamethylchromocene from chromocene .
Application in Photocatalysis
- Field : Green Chemistry
- Summary : Chromocene has been used in the eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst .
- Methods : The chromene derivatives were prepared through the condensation of aromatic aldehydes, dimedone, and coumarin under an open-air atmosphere in the presence of a green LED under solventless conditions .
- Results : The significant advantages of this new method include low reaction time, easy work-up, cost-effective, wide substrate scope, excellent yield, and complete atom economy of the final products .
Safety And Hazards
Propriétés
IUPAC Name |
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVRGNODUQKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cr-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11984770 | |
CAS RN |
74507-61-2 | |
| Record name | Chromocene, decamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074507612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



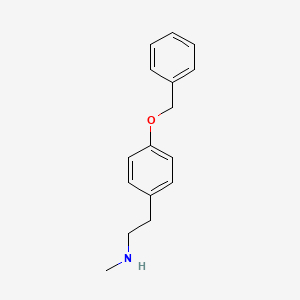
![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
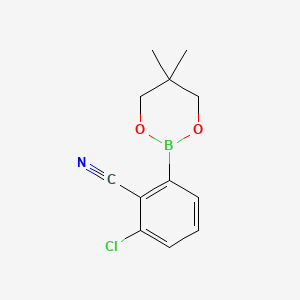
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)
